molecular formula C13H19N3O4 B2762433 (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine CAS No. 1393879-15-6

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine

Cat. No.: B2762433
CAS No.: 1393879-15-6
M. Wt: 281.312
InChI Key: WBQNUTJPYOXRCC-WLHGVMLRSA-N
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Description

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines the properties of both (2E)-but-2-enedioic acid and N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves multi-step organic reactions. The process begins with the preparation of (2E)-but-2-enedioic acid, which can be synthesized through the oxidation of maleic acid. N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is then synthesized through a series of reactions involving the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-but-2-enedioic acid
  • N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine
  • Other indazole derivatives

Uniqueness

(2E)-but-2-enedioic acid; N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine is unique due to its combined structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQNUTJPYOXRCC-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=C2CCCCC2=NN1C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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